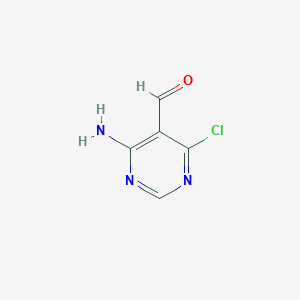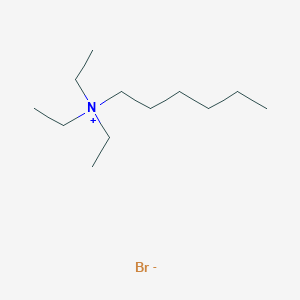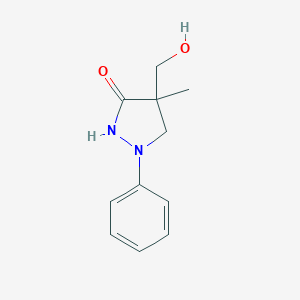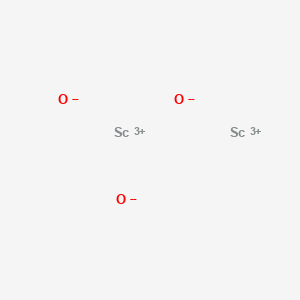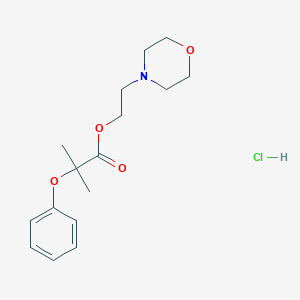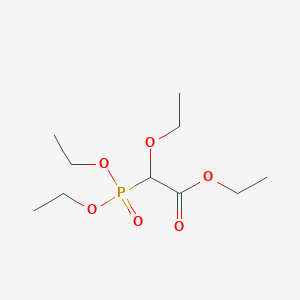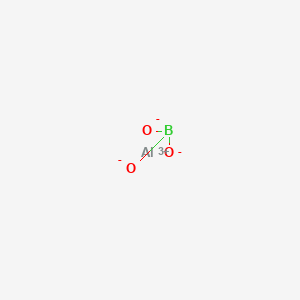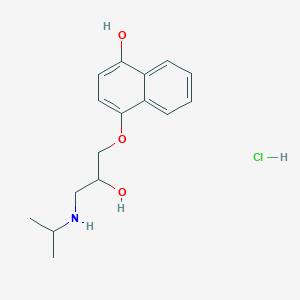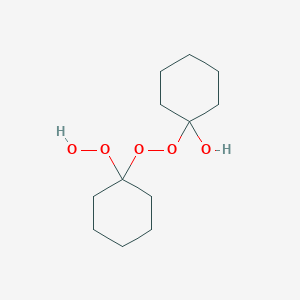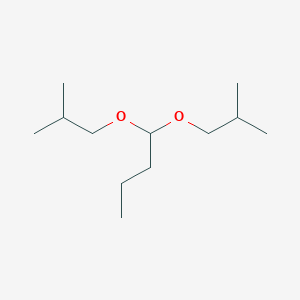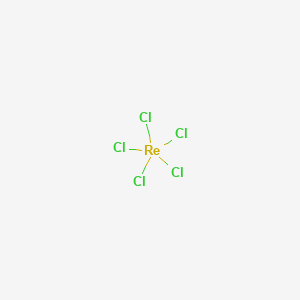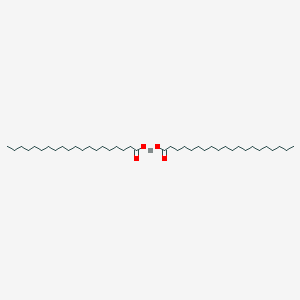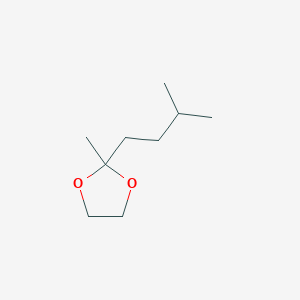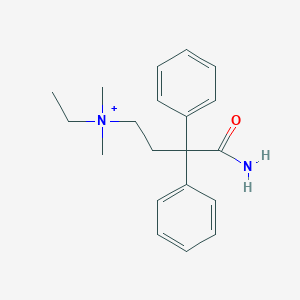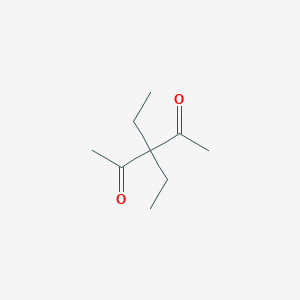
3,3-Diethylpentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3-Diethylpentane-2,4-dione (DEPD) is a chemical compound that is widely used in scientific research. It is a diketone that is commonly used as a chelating agent, and it has been found to have a range of applications in the field of biochemistry and pharmacology. In
科学的研究の応用
3,3-Diethylpentane-2,4-dione is widely used as a chelating agent in scientific research. It has been found to be effective in the complexation of transition metal ions such as copper, iron, and nickel. This property makes it useful in a range of applications, including the synthesis of metalloproteins and the study of metal ion transport in biological systems.
作用機序
The mechanism of action of 3,3-Diethylpentane-2,4-dione is based on its ability to chelate metal ions. When 3,3-Diethylpentane-2,4-dione binds to a metal ion, it forms a stable complex that can be used for a range of applications. The chelation of metal ions by 3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects, which are discussed below.
生化学的および生理学的効果
3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been found to have anti-inflammatory properties. 3,3-Diethylpentane-2,4-dione has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be related to the chelation of metal ions by 3,3-Diethylpentane-2,4-dione, which can modulate a range of cellular processes.
実験室実験の利点と制限
3,3-Diethylpentane-2,4-dione has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 3,3-Diethylpentane-2,4-dione is also stable under a range of conditions, making it useful for a range of applications. However, there are also limitations to the use of 3,3-Diethylpentane-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain pure 3,3-Diethylpentane-2,4-dione, which can affect the reproducibility of experiments. Additionally, the chelation of metal ions by 3,3-Diethylpentane-2,4-dione can be complex, and it can be difficult to control the stoichiometry of the complexes formed.
将来の方向性
There are a number of future directions for research on 3,3-Diethylpentane-2,4-dione. One area of interest is the development of new synthetic methods for 3,3-Diethylpentane-2,4-dione that are more efficient and scalable. Another area of interest is the study of the interactions between 3,3-Diethylpentane-2,4-dione and metal ions in biological systems. This could lead to a better understanding of the role of metal ions in cellular processes and the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the development of new applications for 3,3-Diethylpentane-2,4-dione, such as in the synthesis of metalloproteins, could lead to new advances in the field of biochemistry.
特性
CAS番号 |
15119-66-1 |
|---|---|
製品名 |
3,3-Diethylpentane-2,4-dione |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3,3-diethylpentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3 |
InChIキー |
AVNABQMXUUJVKY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)C)C(=O)C |
正規SMILES |
CCC(CC)(C(=O)C)C(=O)C |
その他のCAS番号 |
15119-66-1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


